1-(3,4,5-Trimethoxyphenyl)propan-2-one

Catalog No.
S751121
CAS No.
16603-18-2
M.F
C12H16O4
M. Wt
224.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3,4,5-Trimethoxyphenyl)propan-2-one

CAS Number

16603-18-2

Product Name

1-(3,4,5-Trimethoxyphenyl)propan-2-one

IUPAC Name

1-(3,4,5-trimethoxyphenyl)propan-2-one

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

InChI

InChI=1S/C12H16O4/c1-8(13)5-9-6-10(14-2)12(16-4)11(7-9)15-3/h6-7H,5H2,1-4H3

InChI Key

WDNDMVGQGRDIBC-UHFFFAOYSA-N

SMILES

CC(=O)CC1=CC(=C(C(=C1)OC)OC)OC

Canonical SMILES

CC(=O)CC1=CC(=C(C(=C1)OC)OC)OC

3,4,5-Trimethoxyphenyl-2-propanone is an alkylbenzene.

1-(3,4,5-Trimethoxyphenyl)propan-2-one (CAS 16603-18-2) is a specialized aromatic ketone utilized as an advanced building block in medicinal chemistry and API synthesis. Featuring a phenyl ring fully substituted with methoxy groups at the 3, 4, and 5 positions alongside a reactive propan-2-one moiety, this compound provides both the steric/electronic properties of the trimethoxyphenyl 'A-ring' and the synthetic handle of an alpha-methyl ketone [1]. In industrial and laboratory procurement, it is selected over simpler benzaldehydes or unmethylated phenylacetates because its pre-installed carbon framework enables the direct synthesis of complex vascular disrupting agents (VDAs) and anti-inflammatory quinolines, measurably reducing step counts in multi-stage synthetic routes[2].

Attempting to substitute 1-(3,4,5-Trimethoxyphenyl)propan-2-one with close analogs like 3,4-dimethoxyphenylacetone or 3,4,5-trimethoxybenzaldehyde introduces specific process and performance failures. Synthetically, replacing this ketone with an aldehyde forces chemists to rely on multi-step sequences (such as Henry reactions followed by reductions) to achieve alpha-methylated products, increasing both step count and reagent consumption [1]. Pharmacologically, the exact 3,4,5-trimethoxy substitution pattern is strictly required for specific target binding; in the synthesis of Combretastatin A-4 analogs, the removal of a single methoxy group disrupts the molecule's 'twisted' conformation, leading to a documented loss of tubulin depolymerization activity and rendering the resulting API inactive [2].

High-Yield One-Pot Cyclization for 3-Arylquinoline Scaffolds

In the synthesis of functionalized quinolines, 1-(3,4,5-trimethoxyphenyl)propan-2-one serves as a highly efficient ketone precursor for the Pfitzinger reaction. When reacted with indolin-2,3-dione (isatin) under basic conditions followed by thermal decarboxylation, it yields 3-aryl-2-methylquinolines in 78–88% yield [1]. This single-step cyclization provides a direct pathway to the quinoline core, bypassing the multi-step Grignard and oxidation sequences required when starting from benzaldehyde derivatives.

Evidence DimensionSynthesis yield of 3-aryl-2-methylquinolines via Pfitzinger reaction
Target Compound Data78–88% overall yield using 1-(3,4,5-trimethoxyphenyl)propan-2-one
Comparator Or BaselineMulti-step Grignard/oxidation routes from 3,4,5-trimethoxybenzaldehyde (baseline standard)
Quantified DifferenceAchieves up to 88% yield in a streamlined process, eliminating intermediate isolation steps
ConditionsBasic conditions with isatin, followed by thermal decarboxylation at 280 °C

Procuring the pre-methylated ketone allows process chemists to drastically reduce step count and improve overall yields when constructing complex 3-arylquinoline APIs.

Critical A-Ring Synthon for Sub-MicroMolar Tubulin Inhibitors

For the development of Combretastatin A-4 (CA-4) analogs, the 3,4,5-trimethoxyphenyl motif is an absolute structural requirement for mimicking the natural compound's 'twisted' active conformation. Using 1-(3,4,5-trimethoxyphenyl)propan-2-one as the A-ring precursor enables the synthesis of acetyl analogs that achieve highly potent cancer cell growth inhibition, with top candidates demonstrating an IC50 of 182 nM in MDA-MB-435 cells [1]. Analogs lacking this specific trimethoxy pattern fail to achieve the necessary tubulin depolymerization activity, which requires an EC50 of 1.8 μM in A-10 cells for the target analog.

Evidence DimensionIn vitro cancer cell growth inhibition (IC50 in MDA-MB-435 cells)
Target Compound Data182 nM (for optimized analog 6t derived from the target ketone)
Comparator Or BaselineAnalogs lacking the full 3,4,5-trimethoxy A-ring motif
Quantified DifferenceMaintains sub-micromolar potency (182 nM) and enhanced water solubility (456 μM) critical for VDA efficacy
ConditionsMDA-MB-435 human cancer cell line assay

Buyers targeting microtubule depolymerization must select this specific trimethoxy ketone over mono- or di-methoxy analogs to ensure target binding affinity.

Superior Downstream Anti-Inflammatory Potency vs. Pyridyl Baselines

The choice of aryl ketone precursor directly dictates the downstream efficacy of the resulting API. When comparing quinoline derivatives synthesized from 1-(3,4,5-trimethoxyphenyl)propan-2-one against those synthesized from (4-pyridyl)acetone, the trimethoxyphenyl derivatives exhibit significantly stronger inhibition of LPS-induced nitric oxide (NO) production in macrophages. Specifically, the optimized trimethoxyphenyl derivative achieved an NO inhibition IC50 of 6.70 μM, outperforming its exact pyridyl counterpart which only achieved 10.16 μM[1]. Furthermore, the trimethoxyphenyl group contributed to a non-cytotoxic profile at effective concentrations.

Evidence DimensionInhibition of LPS-induced NO production (IC50 in J774A.1 macrophages)
Target Compound DataIC50 = 6.70 μM (for derivative 18a)
Comparator Or BaselineIC50 = 10.16 μM (for pyridyl counterpart 19a derived from (4-pyridyl)acetone)
Quantified Difference34% improvement in NO inhibition potency
ConditionsLPS-activated murine J774A.1 macrophage cells

Demonstrates that substituting standard heterocyclic precursors with this trimethoxyphenyl ketone yields APIs with significantly higher potency and better safety margins.

Synthesis of Vascular Disrupting Agents (VDAs)

Where this compound is the right choice: Procuring this ketone is essential when synthesizing Combretastatin A-4 (CA-4) analogs and other tubulin-binding oncology drugs. It acts as the direct A-ring donor, ensuring the final API maintains the critical 3,4,5-trimethoxy conformation necessary for sub-micromolar cancer cell inhibition [1].

One-Pot Quinoline Core Construction

Where this compound is the right choice: In process chemistry targeting anti-inflammatory or antiviral quinoline derivatives, this compound serves as a highly efficient precursor for the Pfitzinger reaction. It allows for the direct, high-yield (78-88%) formation of 3-aryl-2-methylquinolines in a single step with isatin, bypassing complex Grignard sequences [2].

Development of Macrophage-Modulating APIs

Where this compound is the right choice: When optimizing hit-to-lead compounds for inflammatory diseases, utilizing this specific trimethoxyphenyl ketone over pyridyl or simpler aryl alternatives yields downstream derivatives with significantly enhanced nitric oxide (NO) inhibition and superior non-cytotoxic safety profiles[2].

XLogP3

1.1

Wikipedia

1-(3,4,5-Trimethoxyphenyl)propan-2-one

Dates

Last modified: 08-15-2023

Explore Compound Types